c(RGDfF)
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Overview
Description
The compound “C(RGDfF)” is a cyclic pentapeptide composed of the amino acids arginine, glycine, aspartic acid, phenylalanine, and phenylalanine. This compound is known for its high affinity for integrin receptors, particularly alphaVbeta3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis. The unique sequence and cyclic structure of “C(RGDfF)” make it a valuable tool in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “C(RGDfF)” typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The cyclization of the linear peptide is achieved through head-to-tail cyclization, often using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the cyclic structure .
Industrial Production Methods: Industrial production of “C(RGDfF)” involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of high-efficiency resins and optimized reaction conditions ensures high yield and purity of the final product. The cyclic peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: “C(RGDfF)” undergoes various chemical reactions, including:
Oxidation: The phenylalanine residues can undergo oxidation to form quinone derivatives.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The amino acid residues can be modified through substitution reactions to introduce functional groups for specific applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents such as N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products:
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Thiol-containing peptides.
Substitution: Functionalized peptides with specific chemical groups.
Scientific Research Applications
“C(RGDfF)” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptide-based structures.
Biology: Serves as a ligand for integrin receptors, facilitating studies on cell adhesion and migration.
Medicine: Employed in targeted drug delivery systems, particularly for cancer therapy, due to its ability to bind to integrin receptors on tumor cells.
Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion and tissue engineering
Mechanism of Action
The mechanism of action of “C(RGDfF)” involves its binding to integrin receptors, particularly alphaVbeta3 integrin. This binding triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and survival. The cyclic structure of “C(RGDfF)” enhances its binding affinity and specificity for integrin receptors, making it a potent tool for modulating cellular functions .
Comparison with Similar Compounds
Cilengitide (C(RGDfNMeV)): Another cyclic pentapeptide with a similar structure but different amino acid composition. It also targets integrin receptors and has been studied for its anti-angiogenic properties.
C(RGDfK): A cyclic peptide with a lysine residue, used for targeted drug delivery and imaging applications.
Uniqueness: “C(RGDfF)” is unique due to its specific amino acid sequence and cyclic structure, which confer high binding affinity and specificity for integrin receptors. This makes it particularly effective in applications requiring precise targeting of integrin-expressing cells .
Properties
Molecular Formula |
C30H38N8O7 |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C30H38N8O7/c31-30(32)33-13-7-12-20-26(42)34-17-24(39)35-23(16-25(40)41)29(45)38-22(15-19-10-5-2-6-11-19)28(44)37-21(27(43)36-20)14-18-8-3-1-4-9-18/h1-6,8-11,20-23H,7,12-17H2,(H,34,42)(H,35,39)(H,36,43)(H,37,44)(H,38,45)(H,40,41)(H4,31,32,33)/t20-,21-,22+,23-/m0/s1 |
InChI Key |
VYLBOUQMYNRGBR-GPJHCHHRSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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